molecular formula C11H8N4O B1617455 4-(1H-imidazol-2-yl)phthalazin-1(2H)-one CAS No. 57594-20-4

4-(1H-imidazol-2-yl)phthalazin-1(2H)-one

Cat. No. B1617455
CAS RN: 57594-20-4
M. Wt: 212.21 g/mol
InChI Key: RSHQKXIMSDPOBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1H-imidazol-2-yl)phthalazin-1(2H)-one is a chemical compound that has shown potential in scientific research applications. This compound is also known as PI-828 and has a molecular formula of C12H8N4O.

Mechanism of Action

The mechanism of action of PI-828 involves the inhibition of various enzymes and signaling pathways. PI-828 has been found to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair. Inhibition of topoisomerase II leads to DNA damage and cell death.
PI-828 also inhibits the activity of NF-κB, a transcription factor that plays a role in the regulation of various genes involved in inflammation and cell survival. Inhibition of NF-κB leads to the downregulation of pro-inflammatory cytokines and the induction of apoptosis.
Biochemical and Physiological Effects
PI-828 has been found to have various biochemical and physiological effects. Studies have shown that PI-828 inhibits the growth of cancer cells, induces apoptosis, and enhances the efficacy of chemotherapy drugs. PI-828 has also been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using PI-828 in lab experiments is its potential in cancer treatment and inflammation. PI-828 has shown promising results in inhibiting the growth of cancer cells and reducing inflammation, making it a potential candidate for drug development.
However, one of the limitations of using PI-828 in lab experiments is its low solubility in water. This can make it difficult to dissolve PI-828 in aqueous solutions, which can affect the accuracy of experimental results.

Future Directions

For the research of PI-828 include the development of PI-828 as a cancer treatment drug and an anti-inflammatory drug.

Scientific Research Applications

PI-828 has shown potential in various scientific research applications. One of the most promising areas of research is cancer treatment. Studies have shown that PI-828 inhibits the growth of cancer cells by inducing apoptosis, a process that leads to programmed cell death. PI-828 has also been found to enhance the efficacy of chemotherapy drugs, making it a potential candidate for combination therapy.
Another area of research where PI-828 has shown potential is in the treatment of inflammation. Studies have shown that PI-828 inhibits the production of pro-inflammatory cytokines, which are known to play a role in the development of various inflammatory diseases.

properties

IUPAC Name

4-(1H-imidazol-2-yl)-2H-phthalazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O/c16-11-8-4-2-1-3-7(8)9(14-15-11)10-12-5-6-13-10/h1-6H,(H,12,13)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSHQKXIMSDPOBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NNC2=O)C3=NC=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80419818
Record name 4-(1H-imidazol-2-yl)phthalazin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80419818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-imidazol-2-yl)phthalazin-1(2H)-one

CAS RN

57594-20-4
Record name 4-(1H-imidazol-2-yl)phthalazin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80419818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(1H-imidazol-2-yl)phthalazin-1(2H)-one
Reactant of Route 2
4-(1H-imidazol-2-yl)phthalazin-1(2H)-one
Reactant of Route 3
4-(1H-imidazol-2-yl)phthalazin-1(2H)-one
Reactant of Route 4
Reactant of Route 4
4-(1H-imidazol-2-yl)phthalazin-1(2H)-one
Reactant of Route 5
4-(1H-imidazol-2-yl)phthalazin-1(2H)-one
Reactant of Route 6
4-(1H-imidazol-2-yl)phthalazin-1(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.